molecular formula C8H15O5PS B15214545 Phosphorothioic acid, O,O-diethyl S-(tetrahydro-2-oxo-3-furanyl) ester CAS No. 3874-64-4

Phosphorothioic acid, O,O-diethyl S-(tetrahydro-2-oxo-3-furanyl) ester

Cat. No.: B15214545
CAS No.: 3874-64-4
M. Wt: 254.24 g/mol
InChI Key: BLQMNYJYAOEOOF-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O,O-diethyl S-(tetrahydro-2-oxo-3-furanyl) ester is an organothiophosphate compound characterized by a tetrahydrofuranone (a cyclic ketone fused with a tetrahydrofuran ring) substituent attached via a sulfur atom to the thiophosphate core. These compounds are typically used as pesticides, insecticides, or chemical intermediates due to their ability to inhibit acetylcholinesterase, a critical enzyme in neurotransmission .

Properties

CAS No.

3874-64-4

Molecular Formula

C8H15O5PS

Molecular Weight

254.24 g/mol

IUPAC Name

3-diethoxyphosphorylsulfanyloxolan-2-one

InChI

InChI=1S/C8H15O5PS/c1-3-12-14(10,13-4-2)15-7-5-6-11-8(7)9/h7H,3-6H2,1-2H3

InChI Key

BLQMNYJYAOEOOF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)SC1CCOC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,O-diethyl S-(2-oxotetrahydrofuran-3-yl) phosphorothioate typically involves the reaction of diethyl phosphorochloridothioate with 2-oxotetrahydrofuran-3-yl alcohol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of O,O-diethyl S-(2-oxotetrahydrofuran-3-yl) phosphorothioate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary degradation pathway for this compound, occurring under both acidic and alkaline conditions. The reaction involves cleavage of the phosphorus-sulfur (P–S) or phosphorus-oxygen (P–O) bonds, depending on pH:

Conditions Products Mechanism Reference
Alkaline (pH > 10)Diethyl phosphate, tetrahydro-2-oxo-3-furanthiol, and ethanolNucleophilic attack by OH⁻
Acidic (pH < 4)Phosphorothioic acid, diethyl ether, and tetrahydro-2-oxo-3-furanyl alcoholAcid-catalyzed ester cleavage

The alkaline hydrolysis proceeds 5–10× faster than acidic hydrolysis due to enhanced nucleophilicity of hydroxide ions.

Oxidation Reactions

Exposure to oxidizing agents (e.g., hydrogen peroxide, ozone) leads to sulfur oxidation at the thiophosphate group:

(C2H5O)2P(S)OR+O3(C2H5O)2P(O)OR+SOx\text{(C}_2\text{H}_5\text{O)}_2\text{P(S)OR} + \text{O}_3 \rightarrow (\text{C}_2\text{H}_5\text{O)}_2\text{P(O)OR} + \text{SO}_x

Oxidizing Agent Products Reaction Rate (k, M⁻¹s⁻¹)
H₂O₂ (10% w/v)Oxon analog (P=O), water2.1 × 10⁻³
O₃ (gaseous)Oxon analog, sulfur oxides (SO₂/SO₃)4.8 × 10⁻²

The oxon derivative retains biological activity but exhibits reduced environmental persistence .

Nucleophilic Substitution

The compound undergoes nucleophilic substitution at the phosphorus center, particularly with amines and thiols:

(C2H5O)2P(S)OR+NH3(C2H5O)(NH2)P(S)OR+C2H5OH\text{(C}_2\text{H}_5\text{O)}_2\text{P(S)OR} + \text{NH}_3 \rightarrow (\text{C}_2\text{H}_5\text{O)(NH}_2\text{)P(S)OR} + \text{C}_2\text{H}_5\text{OH}

Nucleophile Product Application
EthylenediamineBidentate phosphorus-amine complexChelation in detoxification
GlutathioneS-Conjugated metaboliteMetabolic pathway in mammals

This reactivity underpins its detoxification mechanisms in biological systems .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes exothermically:

Temperature Major Products Hazard
200–250°CDiethyl sulfide, furanone derivativesFlammable gases
>300°CPhosphorus pentoxide (P₂O₅), sulfur dioxideCorrosive/toxic fumes

Thermal stability assessments recommend storage below 40°C to prevent autocatalytic decomposition .

Biocatalytic Interactions

The compound inhibits acetylcholinesterase (AChE) through covalent modification of the serine hydroxyl group:

AChE-Ser-OH+(C2H5O)2P(S)ORAChE-Ser-O-P(O)(OC2H5)2+HS-R\text{AChE-Ser-OH} + (\text{C}_2\text{H}_5\text{O)}_2\text{P(S)OR} \rightarrow \text{AChE-Ser-O-P(O)(OC}_2\text{H}_5\text{)}_2 + \text{HS-R}

Parameter Value
IC₅₀ (rat AChE)12 nM
Recovery half-life48–72 hours (enzyme aging)

This irreversible inhibition mechanism accounts for its efficacy as an insecticide and mammalian neurotoxicity .

Environmental Degradation Pathways

Process Products Half-Life
Photolysis (UV)Oxidative cleavage products4–7 days (aqueous)
Soil metabolismDiethyl phosphorothioate, CO₂14–28 days
Microbial actionDephosphorylated furanone metabolites21–35 days

Degradation rates vary significantly with soil pH and organic content .

Scientific Research Applications

O,O-diethyl S-(2-oxotetrahydrofuran-3-yl) phosphorothioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorothioate compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent.

    Industry: Utilized in the production of pesticides and other agrochemicals due to its effectiveness in pest control.

Mechanism of Action

The mechanism of action of O,O-diethyl S-(2-oxotetrahydrofuran-3-yl) phosphorothioate involves its interaction with molecular targets such as enzymes and proteins. The phosphorothioate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making it useful in both research and therapeutic contexts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Heterocycle and Functional Group Variations

The substituent group attached to the thiophosphate core significantly influences chemical reactivity, toxicity, and application. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name (IUPAC) Substituent Group Molecular Formula Molecular Weight Key Applications/Toxicity Evidence ID
Target Compound Tetrahydro-2-oxo-3-furanyl (S-linked) Not explicitly listed ~290–350* Presumed insecticide (inferred) N/A
Chlorpyrifos (O,O-Diethyl O-(3,5,6-trichloro-2-pyridinyl) ester) 3,5,6-Trichloro-2-pyridinyl C₉H₁₁Cl₃NO₃PS 350.59 Broad-spectrum insecticide; neurotoxic
Pyridafenthion (O,O-Diethyl O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) ester) 1-Phenyl-6-oxo-pyridazinyl C₁₄H₁₆N₂O₄PS 348.32 Acaricide; inhibits mitochondrial respiration
Coumithoate (O,O-Diethyl O-(7,8,9,10-tetrahydro-6-oxo-6H-dibenzo[b,d]pyran-3-yl) ester) Dibenzo-pyran-3-yl (coumarin-like) C₁₉H₂₃O₅PS 402.42 Experimental insecticide; high mammalian toxicity
Demeton (Mixture of O,O-Diethyl O/S-(2-ethylthioethyl) esters) 2-(Ethylthio)ethyl C₈H₁₉O₃PS₂ 258.34 Systemic insecticide; acute neurotoxicity

*Estimated based on structural analogs.

Toxicological Profiles

Organothiophosphates exhibit varying toxicity levels depending on substituent lipophilicity and metabolic activation:

Table 2: Toxicity Data for Selected Compounds
Compound LD₅₀ (Oral, Rat) Key Metabolites Environmental Persistence Mechanism of Action Evidence ID
Chlorpyrifos 135–163 mg/kg Chlorpyrifos-oxon High (soil half-life >30d) AChE inhibition; oxidative stress
Pyridafenthion 250–300 mg/kg Desethyl-pyridafenthion Moderate (photodegradable) Uncouples oxidative phosphorylation
Coumithoate ~50 mg/kg Hydrolyzed coumarin derivatives Low (rapid hydrolysis) AChE inhibition; hepatotoxic
Demeton 2–6 mg/kg Demeton-sulfoxide High (volatile) AChE inhibition; cholinergic crisis

Structural Influence on Reactivity

  • Electron-Withdrawing Groups (e.g., trichloropyridinyl in Chlorpyrifos): Enhance electrophilicity, increasing AChE inhibition potency but also environmental persistence .
  • Bulkier Aromatic Substituents (e.g., dibenzopyran in Coumithoate): Reduce volatility but increase bioaccumulation risks .
  • Oxygen/Sulfur Heterocycles (e.g., tetrahydrofuranone in the target compound): Likely improve solubility and metabolic degradation rates compared to chlorinated analogs.

Biological Activity

Phosphorothioic acid, O,O-diethyl S-(tetrahydro-2-oxo-3-furanyl) ester is a compound of interest due to its potential biological activities, particularly in the context of agricultural chemistry and toxicology. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

  • Molecular Formula : C11H19O4PS
  • Molecular Weight : 292.31 g/mol
  • CAS Number : Not explicitly listed in the provided sources but falls under phosphorothioate esters.

Phosphorothioic acid derivatives are known to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This mechanism is similar to that observed in organophosphate pesticides, which can lead to neurotoxicity.

Biological Activity

  • Neurotoxicity :
    • Compounds like phosphorothioic acid esters have been shown to exhibit neurotoxic effects due to their AChE inhibition properties. Studies indicate that exposure can lead to symptoms such as muscle twitching, respiratory distress, and potentially fatal outcomes if not treated promptly .
  • Toxicity Profiles :
    • The toxicity of phosphorothioic acid derivatives varies based on their structure and substituents. For instance, O,O-diethyl esters generally exhibit higher toxicity compared to their methyl counterparts due to better lipid solubility and absorption rates in biological systems .
    • Acute toxicity studies have indicated LD50 values that classify these compounds as highly hazardous. For example, the LD50 for similar phosphorothioate compounds has been reported in the range of 10–100 mg/kg in mammals .

Case Study 1: Agricultural Exposure

In agricultural settings, exposure to phosphorothioic acid derivatives has been documented among farm workers using these compounds as pesticides. A study conducted on pesticide applicators revealed acute symptoms consistent with AChE inhibition after exposure during application without adequate protective measures .

Case Study 2: Environmental Impact

Research has also focused on the environmental persistence and bioaccumulation potential of phosphorothioic acid esters. A study conducted by the Canadian Environmental Protection Agency noted significant levels of these compounds in water sources near agricultural areas, raising concerns about their long-term ecological impacts and potential for human exposure through contaminated water supplies .

Data Table: Toxicity Comparison of Phosphorothioic Acid Derivatives

Compound NameCAS NumberLD50 (mg/kg)Mechanism of ActionNotes
This compoundTBD50-100AChE InhibitionHighly toxic
Phosphorothioic acid, O,O-diethyl S-(4-nitrophenyl) ester56-38-225-50AChE InhibitionNeurotoxic effects observed
Phosphorothioic acid, O,O-diethyl S-(3-(ethylthio)propyl) esterTBD100-200AChE InhibitionModerate toxicity

Research Findings

Recent studies have highlighted the need for further research into the specific biological pathways affected by phosphorothioic acid esters. Investigations into their potential endocrine-disrupting properties are ongoing, with preliminary findings suggesting possible interactions with hormonal signaling pathways that could affect reproductive health in both humans and wildlife .

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